6-(4-ethoxybenzyl)-3-((4-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazin-5(4H)-one ring, which would likely contribute to its chemical reactivity and properties. The ethoxybenzyl and ethoxyphenylamino substituents would also influence its physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. The presence of the ethoxy groups and the amino group could make it susceptible to reactions such as hydrolysis or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the types of functional groups present would affect properties such as its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) detailed the synthesis of novel 1,2,4-triazole derivatives and their screening for antimicrobial activities. Some compounds showed moderate to good antimicrobial properties against tested microorganisms, highlighting the potential of 1,2,4-triazine derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Potential Antibacterial Agents
Another research conducted by Holla, Bhat, and Shetty (2003) synthesized new fluorine-containing thiadiazolotriazinones, demonstrating promising antibacterial activities in vitro. This study underscores the utility of 1,2,4-triazine derivatives in the search for novel antibacterial compounds (Holla, Bhat, & Shetty, 2003).
Anticancer Evaluation
Research on 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives by Bekircan et al. (2008) investigated their anticancer activities against various cancer cell lines. The study provides insights into the design and development of 1,2,4-triazine-based compounds with potential anticancer properties (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Inhibitory Activities and Molecular Structures
El Massry et al. (2012) focused on synthesizing novel fused 1,2,4-triazine derivatives, elucidating their molecular structures, and evaluating their inhibitory activities, possibly targeting cancer-related enzymes. This research highlights the therapeutic potential of these compounds as anticancer agents (El Massry, Asal, Khattab, Haiba, Awney, Helmy, Langer, & Amer, 2012).
Liquid Crystalline Properties
Singh, Pandey, and Singh (2010) investigated the liquid crystalline properties of 3-[4-(4′-alkoxybenzoyloxybenzylidene)amino]-1,2,4-triazines. Their study reveals how the alkoxy chain length affects mesomorphism, with certain derivatives showing nematic and smectic A mesophases, indicating the potential for applications in materials science (Singh, Pandey, & Singh, 2010).
Properties
IUPAC Name |
3-(4-ethoxyanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-3-26-16-9-5-14(6-10-16)13-18-19(25)22-20(24-23-18)21-15-7-11-17(12-8-15)27-4-2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIIFYOBPQGVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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